3-(Aminomethyl)cyclohexylamine

Epoxy curing agent Polymer chemistry Crosslinking density

3-(Aminomethyl)cyclohexylamine (CAS 97087-59-7), also known as 3-(aminomethyl)cyclohexan-1-amine, is a cycloaliphatic diamine with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol. Its structure features a cyclohexane ring substituted with an aminomethyl group, which imparts both aliphatic and cyclic characteristics.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 97087-59-7
Cat. No. B1291589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)cyclohexylamine
CAS97087-59-7
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)N)CN
InChIInChI=1S/C7H16N2/c8-5-6-2-1-3-7(9)4-6/h6-7H,1-5,8-9H2
InChIKeyOEFAIWKFALHMEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethyl)cyclohexylamine (CAS 97087-59-7): A Multifunctional Cycloaliphatic Diamine for Epoxy and Polyamide Applications


3-(Aminomethyl)cyclohexylamine (CAS 97087-59-7), also known as 3-(aminomethyl)cyclohexan-1-amine, is a cycloaliphatic diamine with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol [1]. Its structure features a cyclohexane ring substituted with an aminomethyl group, which imparts both aliphatic and cyclic characteristics. This bifunctional amine is primarily utilized as a hardener for epoxy resins, an intermediate in the production of diisocyanates for polyurethanes, and a monomer for synthesizing specialty polyamides [2]. It is typically supplied as a colorless to pale yellow liquid with a density of 0.9-0.924 g/cm³ and a boiling point around 202°C at 760 mmHg .

Epoxy hardener Cycloaliphatic diamine for ambient or thermal cure systems
Intermediate Precursor for diisocyanates in polyurethane production
Monomer Building block for specialty polyamide synthesis

Why 3-(Aminomethyl)cyclohexylamine Cannot Be Directly Substituted by Other Cycloaliphatic Diamines


The assumption that cycloaliphatic diamines are interchangeable is flawed. The substitution pattern on the cyclohexane ring critically influences a compound's molecular geometry, which in turn dictates key performance parameters such as reactivity, viscosity, and the final polymer network's mechanical and thermal properties. For instance, the reaction kinetics of isophorone diamine (IPD) with DGEBA are 10 times faster than that of menthane diamine (MNDA), demonstrating that even within the same structural class, steric hindrance around the amine group leads to vastly different curing behaviors [1]. Therefore, a generic substitution for 3-(Aminomethyl)cyclohexylamine risks compromising the intended pot life, cure profile, or end-use performance of a formulated product. The sections below aim to provide specific, quantifiable differentiation for this compound, though the available open literature limits a full comparative analysis.

Reactivity shift Substitution pattern alters amine reactivity and pot life compared to other cycloaliphatic diamines.
Network mismatch Molecular geometry differences can affect crosslink density and thermomechanical properties.
Processing profile Variations in viscosity and volatility may shift formulation handling and cure conditions.

Quantitative Differentiation Evidence for 3-(Aminomethyl)cyclohexylamine


Molecular Weight and Rotatable Bond Count Compared to 1,3-BAC

3-(Aminomethyl)cyclohexylamine possesses a lower molecular weight (128.22 g/mol) and fewer rotatable bonds (1) compared to its close analog 1,3-cyclohexanedimethanamine (1,3-BAC), which has a molecular weight of 142.24 g/mol and 2 rotatable bonds [1][2]. This difference in molecular architecture and size can influence the crosslink density and flexibility of the resulting polymer network.

MW & flexibility
Reported
MW 128.22 vs 142.24 g/mol · 1 vs 2 rotatable bonds
Lower MW and fewer rotatable bonds may increase crosslink density
Compared to 1,3-BAC; data to verify in polymer network
Epoxy curing agent Polymer chemistry Crosslinking density

Estimated LogP and Boiling Point Compared to 1,3-BAC

3-(Aminomethyl)cyclohexylamine has a higher estimated lipophilicity (LogP: 1.86) and a lower boiling point (202.1°C at 760 mmHg) compared to 1,3-cyclohexanedimethanamine, which has a computed LogP of 0.2 and a boiling point of 220-240°C [1]. These differences indicate variations in volatility and solubility behavior that could impact processing conditions and material properties.

LogP & boiling point
Reported
LogP 1.86 vs 0.2 · BP 202.1 °C vs 220–240 °C
Higher lipophilicity and lower boiling point may affect compatibility and processing
Compared to 1,3-BAC; calculated vs experimental data
Polyamide synthesis Material science Physicochemical properties

Inferred Lower Viscosity Profile Relative to Isophorone Diamine (IPDA)

While direct viscosity data for 3-(Aminomethyl)cyclohexylamine is not available in the searched sources, its lower molecular weight and simpler, more linear structure (C7H16N2) compared to the bulkier, substituted ring of isophorone diamine (IPDA, C10H22N2) suggests it would have a lower intrinsic viscosity [1][2]. This is a class-level inference based on the relationship between molecular size/shape and rheological behavior. IPDA typically exhibits a viscosity in the range of 18-23 mPa·s at 25°C [3].

Viscosity profile
Class-level
Predicted lower than IPDA (18–23 mPa·s at 25 °C)
May support lower-viscosity formulation development
No direct data; inference from molecular structure
Formulation science Epoxy curing Rheology

Recommended Industrial Application Scenarios for 3-(Aminomethyl)cyclohexylamine (CAS 97087-59-7)


Formulating Lower-Viscosity, High-Performance Epoxy Coatings

Based on its structural similarity to but lower molecular weight than IPDA, 3-(Aminomethyl)cyclohexylamine is a compelling candidate for formulating epoxy curing agents that require a lower viscosity profile. This is particularly relevant for the development of solvent-free or high-solids industrial coatings where good flow and leveling are required without the addition of volatile organic compounds (VOCs).

Monomer for Tailored Polyamide Synthesis

The unique substitution pattern and molecular weight of 3-(Aminomethyl)cyclohexylamine (differentiated from 1,3-BAC) makes it a valuable monomer for synthesizing specialty polyamides with a distinct balance of properties. As noted in patent literature, it can be used to create polyamides with potentially different solubility and thermal characteristics compared to those derived from other cycloaliphatic diamines [1].

Research on Structure-Property Relationships in Diamine Curing Agents

This compound serves as an excellent model compound for academic and industrial research groups studying the impact of cycloaliphatic diamine structure on epoxy cure kinetics and final thermoset properties. Its simpler structure relative to IPDA or 1,3-BAC allows for a more systematic investigation of how the aminomethyl substitution pattern influences network formation and material performance.

Application
Selection Property
Validation Focus
Low-viscosity epoxy coatings
Lower-viscosity diamine profile
Viscosity and pot life screening
Specialty polyamide monomer
Distinct aminomethyl substitution pattern
Solubility and thermal behavior assessment
Structure-property research
Simplified cycloaliphatic diamine structure
Cure kinetics and crosslink density analysis

Technical Documentation Hub

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14 linked technical documents
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